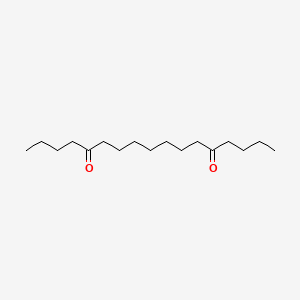

Heptadecane-5,13-dione

説明

Heptadecane-5,13-dione is a linear aliphatic diketone with two ketone groups positioned at carbons 5 and 13 on a 17-carbon chain. Aliphatic diketones like Heptadecane-5,13-dione are typically synthesized via oxidation of secondary alcohols or diols, though specific pathways for this compound remain undocumented in the provided sources. Its applications may include roles as intermediates in organic synthesis or surfactants due to its amphiphilic nature.

特性

CAS番号 |

31334-98-2 |

|---|---|

分子式 |

C17H32O2 |

分子量 |

268.4 g/mol |

IUPAC名 |

heptadecane-5,13-dione |

InChI |

InChI=1S/C17H32O2/c1-3-5-12-16(18)14-10-8-7-9-11-15-17(19)13-6-4-2/h3-15H2,1-2H3 |

InChIキー |

CWAPEWKKYQUYRZ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)CCCCCCCC(=O)CCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Heptadecane-5,13-dione can be synthesized through several methods. One common approach involves the oxidation of heptadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation at the desired positions.

Industrial Production Methods: In an industrial setting, heptadecane-5,13-dione can be produced through catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of heptadecane. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity.

化学反応の分析

Types of Reactions: Heptadecane-5,13-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the diketone into diols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various functionalized derivatives.

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its role in metabolic pathways and as a potential biomarker.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which heptadecane-5,13-dione exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are linked to the inhibition of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.

類似化合物との比較

Comparison with Structurally Similar Compounds

The comparison focuses on cyclic diketones (e.g., fluorinated hexahydroacridinediones from ) and aliphatic diketones, highlighting structural, synthetic, and functional differences.

Structural and Functional Contrasts

Reactivity and Stability

- Heptadecane-5,13-dione : Aliphatic diketones are less sterically hindered, enabling nucleophilic attacks at carbonyl groups. However, their long chains may reduce solubility in polar solvents.

- Fluorinated Hexahydroacridinedione : Fluorine atoms increase electrophilicity and metabolic stability, making these compounds valuable in drug design. The rigid cyclic structure also reduces conformational flexibility, enhancing catalytic performance in coordination chemistry .

Research Findings and Data Gaps

- Their synthesis is well-documented, but analogous pathways for Heptadecane-5,13-dione require further exploration.

- Data Limitations: No direct studies on Heptadecane-5,13-dione are cited in the provided evidence, necessitating extrapolation from structural analogs. Physical properties (e.g., melting point, solubility) and spectroscopic data for this compound remain unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。